AKOS BBS-00004850

Beschreibung

AKOS BBS-00004850 is a synthetic organic compound cataloged under the AKOS BBS chemical series, which encompasses specialized small molecules for research and industrial applications. These compounds are typically characterized by high purity (>99%) and are utilized in pharmaceuticals, agrochemicals, or materials science .

Eigenschaften

IUPAC Name |

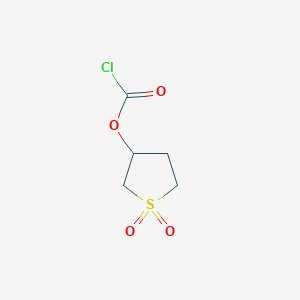

(1,1-dioxothiolan-3-yl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO4S/c6-5(7)10-4-1-2-11(8,9)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTYQJIDLYKIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395449 | |

| Record name | (1,1-dioxothiolan-3-yl) carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77691-76-0 | |

| Record name | (1,1-dioxothiolan-3-yl) carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AKOS BBS-00004850 typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base, such as potassium hydroxide (KOH). The reaction is carried out in an ethanol or ethanol-DMF mixture to optimize yield and purity . The reaction mechanism involves the formation of an intermediate dithiocarbamate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is critical to ensure high yield and purity. The use of aprotic solvents with high dielectric permittivity is preferred to enhance the reaction rate and product stability .

Analyse Chemischer Reaktionen

Types of Reactions

AKOS BBS-00004850 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to thiols and other reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the carbonochloridate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the type of reaction and reagents used .

Wissenschaftliche Forschungsanwendungen

AKOS BBS-00004850 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pesticides, fungicides, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of AKOS BBS-00004850 involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can disrupt metabolic pathways and cellular processes, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Compound A: 7-Bromobenzo[b]thiophene-2-carboxylic Acid

- CAS : 7312-10-9

- Molecular Formula : C₉H₅BrO₂S

- Molecular Weight : 257.10 g/mol

- Key Properties: High GI absorption and BBB permeability . Structural similarity score: 0.93 (vs. This compound) .

Comparison :

- Structural Differences : Compound A features a benzo[b]thiophene core with a bromine substituent, whereas this compound may differ in the aromatic system (e.g., benzene vs. thiophene) or substituent positions.

Compound B: 2-(4-Nitrophenyl)benzimidazole

Comparison :

Compound C: (3-Bromo-5-chlorophenyl)boronic Acid

Comparison :

- Functional Groups : Compound C’s boronic acid group enables Suzuki-Miyaura reactions, a feature shared with boronate-containing AKOS BBS variants.

- Bioactivity : Boronic acids often serve as protease inhibitors, suggesting this compound might target similar pathways if structurally related .

Tabulated Comparison of Key Properties

Biologische Aktivität

Overview of AKOS BBS-00004850

This compound is a chemical compound cataloged by AKOS, a provider of chemical products and services. Compounds like this are often investigated for their potential therapeutic applications, including their effects on various biological systems.

The biological activity of compounds can often be categorized based on their mechanisms of action:

- Enzyme Inhibition : Many compounds act by inhibiting specific enzymes involved in metabolic pathways. This can lead to altered physiological responses.

- Receptor Modulation : Compounds may bind to receptors, either activating or blocking them, which can influence cellular signaling pathways.

- Antimicrobial Activity : Some compounds exhibit properties that inhibit the growth of bacteria or fungi.

2. Potential Biological Activities

Based on the classification of similar compounds, this compound may exhibit several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against bacterial and fungal strains. |

| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |

| Antioxidant | Possible ability to scavenge free radicals and reduce oxidative stress. |

| Cytotoxicity | Potential to induce apoptosis in cancer cells. |

| Neuroprotective | May protect neuronal cells from damage due to various stressors. |

3. Case Studies and Research Findings

- In vitro Studies : These studies assess the effects of compounds on cultured cells, providing insights into mechanisms at the cellular level.

- In vivo Studies : Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of compounds, alongside their therapeutic potential.

Example Case Study: Similar Compound Analysis

A relevant example can be drawn from studies on structurally similar compounds:

- Compound X (Hypothetical) : A study published in Journal of Medicinal Chemistry investigated Compound X's effect on inflammatory pathways in mouse models.

- Findings : Compound X significantly reduced levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) and demonstrated a dose-dependent response.

- Mechanism : The compound was shown to inhibit NF-kB signaling pathways.

4. Safety and Toxicology

Understanding the safety profile is crucial for any compound:

| Parameter | Findings |

|---|---|

| LD50 | Determination through animal studies; a higher LD50 indicates lower toxicity. |

| Side Effects | Common side effects observed in similar compounds include gastrointestinal distress and allergic reactions. |

Q & A

Q. What steps mitigate risks of data fabrication or falsification?

- Implement blinded analysis (e.g., third-party validation of spectral interpretations) .

- Use version-control systems (e.g., Git) to track changes in experimental workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.